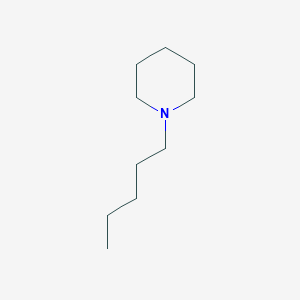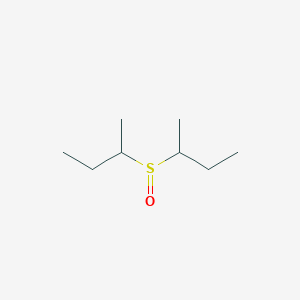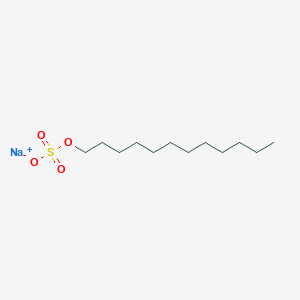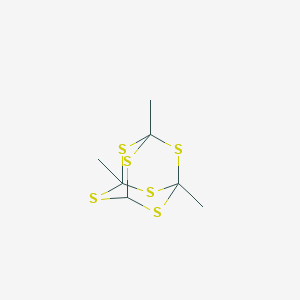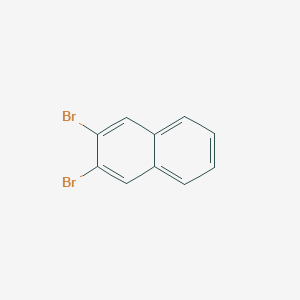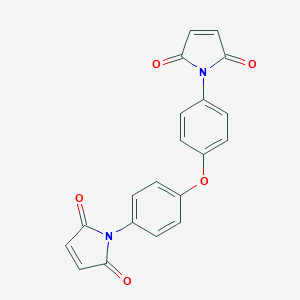
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether, also known as BDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDP is a heterocyclic compound that contains two pyrrole rings connected by an ether linkage.
Mécanisme D'action
The mechanism of action of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in cancer and bacterial infections is not fully understood. However, studies have shown that Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. In bacterial infections, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can disrupt the bacterial cell membrane, leading to cell death.
Effets Biochimiques Et Physiologiques
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to exhibit low toxicity and good biocompatibility in vitro and in vivo. In addition, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been shown to have good stability in various biological environments, such as blood and serum. These properties make Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether a promising candidate for biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether in lab experiments is its ease of synthesis. Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, as mentioned earlier. Another advantage is its low toxicity and good biocompatibility, making it suitable for use in biological experiments. However, one limitation is the lack of understanding of its mechanism of action in cancer and bacterial infections, which hinders its development as a therapeutic agent.
Orientations Futures
There are several future directions for the study of Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether. One direction is to further investigate its mechanism of action in cancer and bacterial infections. Another direction is to explore its potential as a diagnostic tool for the detection of cancer and bacterial infections. Additionally, the development of novel synthesis methods for Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether and its derivatives could lead to the discovery of new applications in various fields.
Méthodes De Synthèse
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether can be synthesized using various methods, such as Suzuki-Miyaura coupling, Ullmann coupling, and Sonogashira coupling. The Suzuki-Miyaura coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenylboronic acid in the presence of a palladium catalyst. The Ullmann coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)phenol in the presence of copper powder. The Sonogashira coupling method involves the reaction of 2,5-dibromopyrrole with 4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)iodobenzene in the presence of a palladium catalyst and copper iodide.
Applications De Recherche Scientifique
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been extensively studied for its potential applications in various fields, such as organic electronics, optoelectronics, and biomedicine. In organic electronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a building block for the synthesis of organic semiconductors. In optoelectronics, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been used as a fluorescent probe for the detection of metal ions. In biomedicine, Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether has been studied for its potential as a therapeutic agent for the treatment of cancer and bacterial infections.
Propriétés
IUPAC Name |
1-[4-[4-(2,5-dioxopyrrol-1-yl)phenoxy]phenyl]pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5/c23-17-9-10-18(24)21(17)13-1-5-15(6-2-13)27-16-7-3-14(4-8-16)22-19(25)11-12-20(22)26/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJRVZIYCCJCRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C=CC2=O)OC3=CC=C(C=C3)N4C(=O)C=CC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
51122-18-0 |
Source


|
| Record name | 1H-Pyrrole-2,5-dione, 1,1′-(oxydi-4,1-phenylene)bis-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51122-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-(4-(2,5-dioxo-2,5-dihydropyrrol-1-yl)-phenyl)-ether | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate](/img/structure/B89179.png)
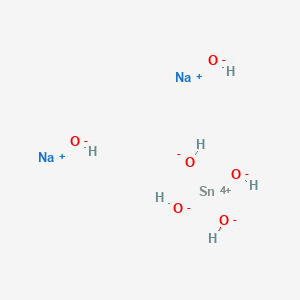
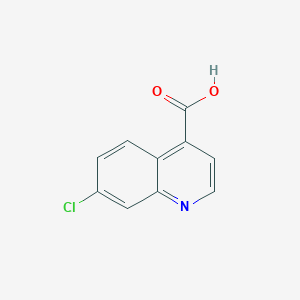
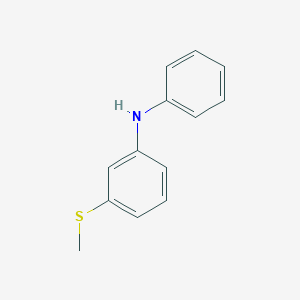

![5-Ethoxy-2-phenyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B89188.png)
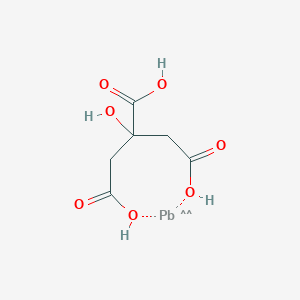
![(1R,4aβ)-Decahydro-1β-[(E)-5-hydroxy-3-methyl-3-pentenyl]-2,5,5,8aβ-tetramethylnaphthalen-2α-ol](/img/structure/B89195.png)
